molecular formula C32H26 B11961331 1,4-Dimethyl-2,3,5,6-tetraphenylbenzene CAS No. 7541-77-7

1,4-Dimethyl-2,3,5,6-tetraphenylbenzene

Cat. No.: B11961331
CAS No.: 7541-77-7
M. Wt: 410.5 g/mol
InChI Key: DALUSGMSSXODQU-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,3,5,6-tetraphenylbenzene is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a benzene ring substituted with four phenyl groups and two methyl groups, making it a highly symmetrical and stable molecule. Its chemical formula is C34H28, and it is often used in research due to its interesting photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-2,3,5,6-tetraphenylbenzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This method uses palladium-catalyzed cross-coupling between aryl halides and aryl boronic acids under mild conditions . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2,3,5,6-tetraphenylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the aromatic ring.

Common Reagents and Conditions

    EAS Reagents: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3) are commonly used in electrophilic aromatic substitution reactions.

    Oxidation and Reduction Reagents: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used, depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of this compound would yield brominated derivatives, while nitration would introduce nitro groups onto the benzene ring.

Mechanism of Action

The mechanism by which 1,4-Dimethyl-2,3,5,6-tetraphenylbenzene exerts its effects is primarily related to its photophysical properties. The compound’s unique structure allows for efficient light absorption and emission, making it an excellent candidate for optoelectronic applications. The molecular targets and pathways involved include interactions with light and the subsequent emission of photons, which are crucial for its use in OLEDs and AIE applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-2,3,5,6-tetraphenylbenzene is unique due to its combination of methyl and phenyl substituents, which confer high stability and distinctive photophysical properties. This makes it particularly valuable in applications requiring stable and efficient light-emitting materials.

Properties

CAS No.

7541-77-7

Molecular Formula

C32H26

Molecular Weight

410.5 g/mol

IUPAC Name

1,4-dimethyl-2,3,5,6-tetraphenylbenzene

InChI

InChI=1S/C32H26/c1-23-29(25-15-7-3-8-16-25)31(27-19-11-5-12-20-27)24(2)32(28-21-13-6-14-22-28)30(23)26-17-9-4-10-18-26/h3-22H,1-2H3

InChI Key

DALUSGMSSXODQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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